3-Methylhistamine
Overview
Description
3-Methylhistamine is a biogenic amine and a derivative of histamine. It is characterized by the presence of a methyl group attached to the imidazole ring of histamine. This compound is naturally occurring and can be found in various biological systems, including certain foods and animal tissues . It plays a significant role in various physiological and pathophysiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylhistamine can be synthesized through the decarboxylation of L-3-methylhistidine. This process involves the use of specific enzymes such as histidine decarboxylase. The reaction conditions typically require a controlled environment to ensure the proper decarboxylation of the precursor.
Industrial Production Methods: Industrial production of this compound may involve similar enzymatic processes but on a larger scale. The use of bioreactors and controlled fermentation processes can enhance the yield and purity of the compound. Additionally, chemical synthesis methods involving the methylation of histamine can also be employed.
Chemical Reactions Analysis
Types of Reactions: 3-Methylhistamine undergoes various chemical reactions, including methylation and deamination. These reactions are crucial for its metabolism and biological activity.
Common Reagents and Conditions:
Methylation: This reaction involves the addition of a methyl group to the imidazole ring. Common reagents include methyl iodide and dimethyl sulfate.
Deamination: This reaction involves the removal of an amino group, often facilitated by enzymes such as monoamine oxidase.
Major Products: The primary catabolite of this compound is methylimidazole acetic acid, formed through ring-methylation followed by deamination.
Scientific Research Applications
3-Methylhistamine has several scientific research applications:
Chemistry: It is used as a standard in analytical chemistry for the quantification of histamine and its metabolites.
Biology: It plays a role in studying the metabolic pathways of histamine and its derivatives.
Industry: It is used in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
3-Methylhistamine exerts its effects primarily through interaction with histamine receptors. It binds to these receptors, influencing various physiological responses such as inflammation, gastric acid secretion, and neurotransmission . The specific pathways involved include the activation or inhibition of adenylate cyclase, leading to changes in cyclic adenosine monophosphate levels .
Comparison with Similar Compounds
Histamine: The parent compound, involved in numerous biological processes.
1-Methylhistamine: Another methylated derivative of histamine, with different receptor binding affinities.
Nα-Methylhistamine: A compound with similar structural features but distinct biological activities.
Uniqueness: 3-Methylhistamine is unique due to its specific methylation pattern, which significantly influences its receptor binding and biological activity. This structural modification alters its affinity and selectivity for histamine receptors, making it a valuable compound for studying histamine-related pathways and developing therapeutic agents.
Properties
IUPAC Name |
2-(3-methylimidazol-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-9-5-8-4-6(9)2-3-7/h4-5H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAGZVLINCPJEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10214651 | |
Record name | 3-Methylhistamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10214651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methylhistamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001861 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
644-42-8 | |
Record name | 3-Methylhistamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=644-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylhistamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylhistamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10214651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylhistamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAF2U6Z4G7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methylhistamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001861 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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